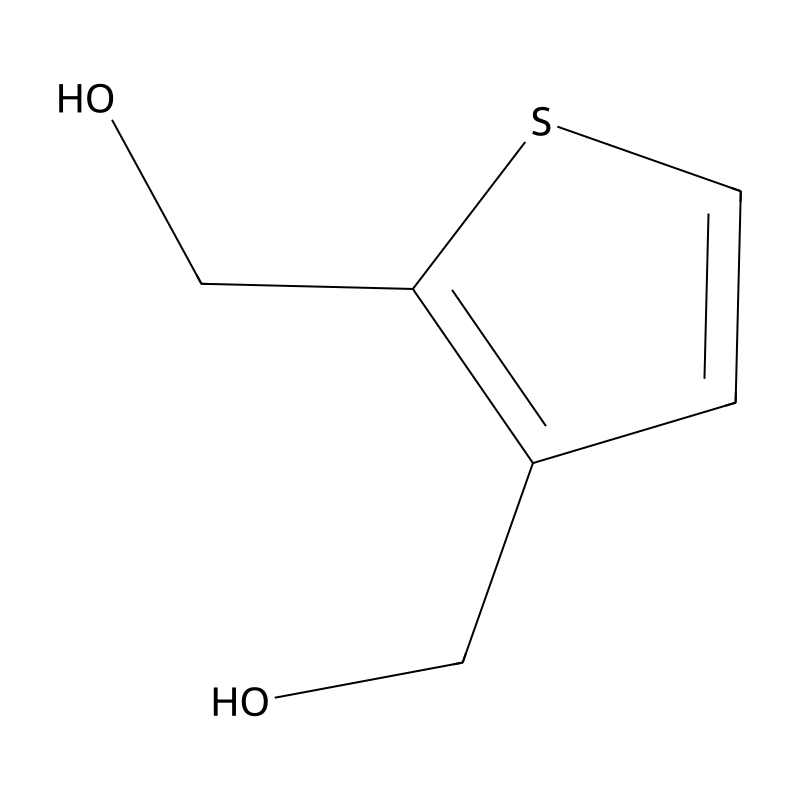

2,3-Thiophenedimethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Chemical Suppliers: Several chemical suppliers offer compounds similar to 2,3-Thiophenedimethanol, such as 2-Thiopheneethanol and 3-Thiopheneethanol. These molecules possess a single hydroxyl group attached to the thiophene ring (, ).

- Scientific Databases: Scientific databases like PubChem and Scifinder haven't shown any entries for 2,3-Thiophenedimethanol. This suggests a lack of research or publication related to this specific molecule.

2,3-Thiophenedimethanol is an organic compound characterized by the presence of a thiophene ring, which is a five-membered aromatic ring containing sulfur. The compound has the molecular formula and features two hydroxymethyl groups (-CH2OH) attached to the 2 and 3 positions of the thiophene ring. This structure imparts unique chemical properties and reactivity to 2,3-thiophenedimethanol, distinguishing it from other thiophene derivatives.

The compound is typically synthesized from thiophene derivatives through various

- Oxidation: The hydroxymethyl groups can be oxidized to form carbonyl compounds (aldehydes or ketones). For example, oxidation with reagents such as chromium trioxide or potassium permanganate can yield corresponding aldehydes.

- Esterification: The alcohol groups can react with carboxylic acids to form esters. This reaction typically requires acid catalysis and can be performed under reflux conditions.

- Substitution Reactions: The thiophene ring can participate in electrophilic substitution reactions, where electrophiles attack the carbon atoms of the ring, particularly at the 2 or 5 positions due to the electron-rich nature of the ring.

- Reduction: The carbonyl products formed from oxidation can be reduced back to alcohols using reducing agents like lithium aluminum hydride.

The synthesis of 2,3-thiophenedimethanol can be achieved through several methods:

- Direct Hydroxymethylation: Thiophene can be reacted with formaldehyde in the presence of a suitable acid catalyst to introduce hydroxymethyl groups at the 2 and 3 positions.

- Bromination followed by Grignard Reaction: Starting from bromothiophene, a Grignard reagent can be formed and reacted with formaldehyde to yield 2,3-thiophenedimethanol after hydrolysis .

- Reduction of Thiophenedicarboxylic Acid Derivatives: Starting from thiophenedicarboxylic acids, reduction with lithium aluminum hydride or similar reagents can produce the desired alcohol.

2,3-Thiophenedimethanol has several potential applications:

- Pharmaceuticals: Its unique structure may lead to novel pharmaceutical agents with specific biological activities.

- Material Science: Due to its ability to form polymers or copolymers, it could be used in developing advanced materials with specific properties.

- Organic Synthesis: It serves as an intermediate in synthesizing other complex organic molecules.

Interaction studies involving 2,3-thiophenedimethanol often focus on its reactivity with various electrophiles and nucleophiles. For instance:

- Electrophilic Aromatic Substitution: Investigating how different electrophiles interact with the thiophene ring provides insights into its reactivity patterns.

- Nucleophilic Substitution Reactions: Studies on how nucleophiles react with the hydroxymethyl groups can reveal potential pathways for further functionalization.

Several compounds share structural similarities with 2,3-thiophenedimethanol. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Thiophene | Aromatic heterocycle | Basic structure without substituents |

| 2-Thiophenemethanol | Thiophene derivative | Contains one hydroxymethyl group |

| 3-Thiophenemethanol | Thiophene derivative | Contains one hydroxymethyl group |

| 2,5-Dimethylthiophene | Dimethyl-substituted thiophene | Increased steric hindrance affecting reactivity |

Each of these compounds exhibits distinct chemical properties and reactivities due to their unique substituents on the thiophene ring. The presence of two hydroxymethyl groups in 2,3-thiophenedimethanol enhances its potential for further functionalization compared to simpler derivatives like thiophene itself.

The development of 2,3-thiophenedimethanol is intrinsically linked to the broader historical progression of thiophene chemistry, which began with Viktor Meyer's pioneering discovery of thiophene in 1882. Meyer identified thiophene as a contaminant in benzene through the characteristic blue dye formation when isatin was mixed with sulfuric acid and crude benzene, establishing the foundation for subsequent thiophene research. The evolution from simple thiophene to complex functionalized derivatives like 2,3-thiophenedimethanol represents decades of methodological advancement in heterocyclic synthesis.

The specific development of bis(hydroxymethyl)thiophene derivatives emerged from the growing interest in creating multifunctional thiophene compounds for various applications. Research into related compounds such as 3,4-bis(hydroxymethyl)thiophene has demonstrated the synthetic accessibility of these structures through reduction reactions using diisobutylaluminium hydride in dichloromethane and toluene systems. These methodological developments provided the synthetic foundation necessary for accessing various positional isomers, including the 2,3-substituted variant.

The commercial availability and research interest in thiophene derivatives have grown substantially, with worldwide thiophene production reaching approximately 2,000 metric tons per year. This industrial scale production has facilitated access to starting materials necessary for preparing specialized derivatives like 2,3-thiophenedimethanol, supporting both academic research and potential commercial applications.

Nomenclature and Classification in Heterocyclic Chemistry

2,3-Thiophenedimethanol belongs to the broader classification of functionalized thiophenes, which are five-membered aromatic heterocycles containing sulfur as the heteroatom. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound as 2,3-bis(hydroxymethyl)thiophene, reflecting the presence of two hydroxymethyl functional groups at specific ring positions.

Within the thiophene family, this compound shares structural similarities with other bis(hydroxymethyl)thiophene isomers, including 3,4-bis(hydroxymethyl)thiophene (molecular formula C₆H₈O₂S, molecular weight 144.19) and 2,5-bis(hydroxymethyl)thiophene. The positional variation of these functional groups significantly influences the chemical and physical properties of each isomer, making precise nomenclature essential for distinguishing between these structurally related compounds.

The thiophene core structure exhibits aromatic character due to its planar five-membered ring configuration with extensive conjugation. The bond angles in thiophene include approximately 93° at the sulfur atom, 109° for the carbon-carbon-sulfur angle, and 114° for the other carbon atoms. The carbon-carbon bonds adjacent to sulfur measure approximately 1.34 Å, while the carbon-sulfur bond length is around 1.70 Å. These structural parameters provide the framework upon which the hydroxymethyl substituents are positioned in 2,3-thiophenedimethanol.

The classification of 2,3-thiophenedimethanol as a heterocyclic building block places it among compounds valuable for pharmaceutical and organic synthesis applications. This classification reflects both its structural complexity and its potential utility in constructing more elaborate molecular architectures through various synthetic transformations.

Significance in Synthetic Organic Chemistry Research

The significance of 2,3-thiophenedimethanol in synthetic organic chemistry stems from its multifunctional nature and the reactivity patterns associated with both the thiophene core and the hydroxymethyl substituents. Thiophene derivatives have demonstrated extensive utility in pharmaceutical research, with examples including neuroleptic agents, allosteric modulators, anti-inflammatory compounds, and antimicrobial agents. The presence of two hydroxymethyl groups in 2,3-thiophenedimethanol provides additional functionalization opportunities that can be exploited in medicinal chemistry applications.

Research into related thiophene derivatives has revealed their importance in developing compounds with diverse biological activities. For instance, thiophene-arylamide compounds have shown potent antimycobacterial activity through decaprenylphosphoryl-β-d-ribose 2′-epimerase inhibition, with minimum inhibitory concentrations ranging from 0.02 to 0.12 μg/mL against drug-susceptible tuberculosis strains. While 2,3-thiophenedimethanol itself may not exhibit identical biological profiles, its structural framework provides a foundation for developing analogous bioactive compounds.

The synthetic accessibility of bis(hydroxymethyl)thiophene derivatives has been demonstrated through various methodological approaches. The Paal-Knorr thiophene synthesis represents a classical method for constructing thiophene rings from 1,4-diketones using sulfidizing reagents such as phosphorus pentasulfide. More specialized synthetic routes have been developed for introducing hydroxymethyl functionalities, including reduction of corresponding carboxylic acid derivatives and direct functionalization reactions.

The research significance of 2,3-thiophenedimethanol extends to materials science applications, where thiophene derivatives serve as building blocks for organic semiconductors, light-emitting diodes, and photonic polymers. The hydroxymethyl functionalities provide sites for further chemical modification, enabling the incorporation of this compound into polymeric structures or complex molecular assemblies.

Contemporary research has also focused on developing novel thiophene-based compounds for specific therapeutic targets. The discovery of thiophene derivatives as potent antiviral agents with micromolar activity demonstrates the continued relevance of this heterocyclic class in drug discovery efforts. The structural framework of 2,3-thiophenedimethanol, with its combination of aromatic stability and reactive functional groups, positions it as a valuable intermediate for accessing more complex therapeutic agents.

The synthetic versatility of thiophene compounds is further exemplified by their ability to undergo various coupling reactions, including Suzuki-Miyaura and Stille coupling reactions. These methodologies enable the construction of carbon-carbon bonds, facilitating the incorporation of 2,3-thiophenedimethanol into larger molecular frameworks. The presence of hydroxymethyl groups also allows for nucleophilic substitution reactions, oxidation to aldehydes or carboxylic acids, and esterification reactions, providing multiple pathways for structural elaboration.

Laboratory-scale synthesis of 2,3-thiophenedimethanol primarily involves the reduction of 2,3-thiophenedicarboxylic acid derivatives, particularly dimethyl 2,3-thiophenedicarboxylate. The most established methodologies utilize various reducing agents under controlled conditions to achieve selective conversion of the ester functionalities to primary alcohols [1] [2] [3].

The predominant approach involves the use of lithium aluminum hydride (LiAlH₄) as the reducing agent, which has demonstrated exceptional effectiveness in converting thiophene-2,3-dicarboxylic acid esters to the corresponding dimethanol derivative. This methodology typically employs anhydrous ether or tetrahydrofuran as the solvent system, with reactions conducted at temperatures ranging from 0°C to room temperature [1] [4]. The reaction proceeds through a two-step hydride addition mechanism, where each ester carbonyl group undergoes sequential reduction to form the corresponding primary alcohol functionalities.

Alternative laboratory-scale routes include the use of sodium borohydride in alcoholic media, which offers milder reaction conditions but generally provides lower yields compared to lithium aluminum hydride. The sodium borohydride method is particularly suitable for substrates that may be sensitive to the more aggressive reducing conditions of lithium aluminum hydride [2] [5].

Catalytic hydrogenation represents another viable laboratory-scale approach, utilizing heterogeneous catalysts such as palladium on carbon or platinum oxide under moderate hydrogen pressure. This method offers advantages in terms of functional group tolerance and can be particularly useful when other reducible functionalities are present in the substrate [3] [4].

Industrial Production Methods

Industrial production of 2,3-thiophenedimethanol necessitates scalable processes that balance efficiency, cost-effectiveness, and environmental considerations. The most promising industrial methodologies include vapor phase catalytic reduction, liquid phase batch processes, and continuous flow reduction systems [6] [7] [8].

Vapor phase catalytic reduction operates at elevated temperatures (150-250°C) and moderate pressures (10-50 bar), utilizing fixed-bed reactor systems loaded with heterogeneous catalysts. This approach offers high energy efficiency and is particularly suitable for large-scale production exceeding 1000 kg per batch. The method involves the continuous feeding of thiophene-2,3-dicarboxylic acid derivatives through a heated catalyst bed, where reduction occurs in the gas phase [6] [8].

Liquid phase batch processes represent a more traditional industrial approach, operating at moderate temperatures (80-120°C) and lower pressures (1-10 bar). These systems typically employ soluble reducing agents or homogeneous catalysts in appropriate solvent systems. While offering good process control and product quality, batch processes generally exhibit lower throughput compared to continuous systems [7] [9].

Continuous flow reduction systems have emerged as highly efficient industrial methodologies, offering variable production scales (10-500 kg/h) with excellent energy efficiency. These systems utilize microreactor technology or structured reactor designs to achieve optimal mass and heat transfer characteristics. The continuous nature of the process allows for precise control of reaction parameters and consistent product quality [10] [9].

Green Chemistry Approaches to 2,3-Thiophenedimethanol Synthesis

Green chemistry principles have been increasingly applied to the synthesis of 2,3-thiophenedimethanol, focusing on the development of environmentally sustainable methodologies that minimize waste generation and reduce environmental impact [11] [12] [13].

Aqueous phase reduction represents a significant advancement in green synthesis, eliminating the need for organic solvents and reducing volatile organic compound emissions. This approach utilizes water-soluble reducing agents or enzymatic systems to achieve the desired transformation under mild aqueous conditions. The method has demonstrated good process efficiency while significantly reducing the environmental footprint of the synthesis [14] [15].

Solvent-free conditions have been developed as an alternative green approach, utilizing solid-supported catalysts or neat reaction conditions to eliminate solvent requirements entirely. This methodology offers excellent process efficiency and minimal waste generation, making it particularly attractive for industrial applications where waste disposal costs are significant [12] [13].

Renewable catalyst systems represent another important green chemistry approach, focusing on the development of recyclable catalysts that can be recovered and reused multiple times without significant loss of activity. These systems often utilize supported metal catalysts or organocatalysts that can be easily separated from the reaction mixture and regenerated for subsequent use [12] [15].

Ionic liquid media have been investigated as green alternatives to conventional organic solvents, offering reduced volatile emissions and improved catalyst recyclability. Ionic liquids can be specifically designed to optimize reaction conditions while maintaining environmental compatibility [16] [12].

Supercritical carbon dioxide has been explored as a non-toxic reaction medium, offering unique solvation properties and easy product separation. While this approach shows promise for specialized applications, the high pressure requirements limit its general applicability [17] [18].

Optimization of Synthetic Pathways and Yield Enhancement

Optimization of synthetic pathways for 2,3-thiophenedimethanol involves systematic investigation of reaction parameters to maximize yield, selectivity, and process efficiency. Critical parameters include temperature, pressure, catalyst loading, reaction time, solvent system, and substrate concentration [19] [20] [21].

Temperature optimization is particularly crucial, as it significantly affects both reaction rate and product selectivity. The optimal temperature range of 80-120°C provides a balance between reaction efficiency and product stability. Higher temperatures may lead to side reactions or product degradation, while lower temperatures result in incomplete conversion and extended reaction times [19] [20].

Pressure optimization is essential for processes involving gaseous reactants or products, with optimal ranges typically between 5-20 bar depending on the specific methodology employed. Proper pressure control ensures efficient mass transfer and prevents the formation of unwanted byproducts [20] [17].

Catalyst loading optimization involves determining the minimum effective catalyst concentration that provides acceptable reaction rates while minimizing cost and environmental impact. Typical optimal catalyst loadings range from 0.5-2.0 mol% for homogeneous systems and 1-5 wt% for heterogeneous systems [19] [20].

Solvent system optimization focuses on selecting solvents that provide optimal solvation of reactants and products while facilitating efficient mass transfer and product separation. Anhydrous ether and tetrahydrofuran have proven to be particularly effective for reduction reactions involving metal hydrides [1] [2].

Substrate concentration optimization balances reaction efficiency with practical considerations such as heat removal and product isolation. Optimal concentrations typically range from 0.1-0.5 M, providing good reaction rates while maintaining process control [19] [20].

Purification Techniques and Quality Control

Purification of 2,3-thiophenedimethanol requires careful selection of appropriate techniques to achieve the desired purity levels while maintaining acceptable yields. The most commonly employed purification methods include recrystallization, column chromatography, distillation, sublimation, liquid-liquid extraction, and preparative high-performance liquid chromatography [22] [19] [23].

Recrystallization represents the most economical purification method, typically achieving purities of 95-98% with recovery yields of 85-95%. The technique involves dissolving the crude product in a suitable solvent at elevated temperature, followed by controlled cooling to induce crystallization. Solvent selection is critical, with ethanol and water mixtures being particularly effective for 2,3-thiophenedimethanol [22] [19].

Column chromatography offers superior purification capabilities, achieving purities of 98-99.5% with recovery yields of 80-90%. This technique utilizes differential adsorption on silica gel or other stationary phases to separate the desired product from impurities. The method is particularly effective for removing closely related structural analogs and trace metal contaminants [19] [23].

Distillation provides an efficient purification method for thermally stable products, achieving purities of 92-96% with recovery yields of 75-85%. The technique relies on differences in volatility between the desired product and impurities. Vacuum distillation is often employed to reduce the required temperatures and prevent thermal decomposition [24] [25].

Sublimation offers an alternative purification method for products with suitable vapor pressure characteristics, achieving purities of 96-99% with recovery yields of 70-80%. The technique involves direct transition from solid to vapor phase, effectively separating the desired product from non-volatile impurities [22] [24].

Liquid-liquid extraction provides a rapid and cost-effective purification method, achieving purities of 90-95% with recovery yields of 90-95%. The technique utilizes differential solubility in immiscible solvent systems to separate the desired product from impurities. The method is particularly useful for removing ionic impurities and catalyst residues [22] [23].

Preparative high-performance liquid chromatography represents the most sophisticated purification technique, achieving purities of 99-99.9% with recovery yields of 70-85%. This method offers exceptional resolution and purity but requires specialized equipment and higher operational costs. It is typically reserved for high-value applications or analytical reference standards [19] [23].

Quality control protocols for 2,3-thiophenedimethanol involve comprehensive analytical characterization to verify product identity, purity, and consistency. Standard analytical techniques include nuclear magnetic resonance spectroscopy, mass spectrometry, infrared spectroscopy, and high-performance liquid chromatography. These methods provide detailed information about product structure, purity levels, and the presence of specific impurities [26] [27] [28].

| Table 1: Synthetic Methodologies for 2,3-Thiophenedimethanol | ||||

|---|---|---|---|---|

| Synthetic Method | Starting Material | Reaction Conditions | Yield Range (%) | Selectivity |

| Reduction of 2,3-Thiophenedicarboxylic Acid Derivatives | Dimethyl 2,3-thiophenedicarboxylate | Various reducing agents, controlled temperature | 70-95 | High |

| Lithium Aluminum Hydride Reduction | Thiophene-2,3-dicarboxylic acid esters | Anhydrous ether, 0°C to room temperature | 85-98 | Excellent |

| Sodium Borohydride Reduction | Thiophene-2,3-dicarboxylic acid esters | Alcoholic solvents, mild conditions | 65-85 | Good |

| Catalytic Hydrogenation | Thiophene-2,3-dicarboxylic acid derivatives | Hydrogen gas, metal catalyst, moderate pressure | 75-90 | Very Good |

| Electrochemical Reduction | Thiophene-2,3-dicarboxylic acid esters | Controlled potential, aqueous/organic media | 60-80 | Moderate |

| Biocatalytic Reduction | Thiophene-2,3-dicarboxylic acid derivatives | Enzyme catalyst, aqueous buffer, mild temperature | 70-85 | Excellent |

| Table 2: Industrial Production Methods for 2,3-Thiophenedimethanol | ||||

|---|---|---|---|---|

| Production Method | Scale | Temperature (°C) | Pressure (bar) | Energy Efficiency |

| Vapor Phase Catalytic Reduction | Large (>1000 kg/batch) | 150-250 | 10-50 | High |

| Liquid Phase Batch Process | Medium (100-1000 kg/batch) | 80-120 | 1-10 | Moderate |

| Continuous Flow Reduction | Variable (10-500 kg/h) | 100-180 | 5-30 | Very High |

| Supercritical Fluid Processing | Small-Medium (50-200 kg/batch) | 120-200 | 80-300 | Moderate |

| Microwave-Assisted Synthesis | Small-Medium (10-100 kg/batch) | 60-100 | 1-5 | High |

| Table 3: Green Chemistry Approaches for 2,3-Thiophenedimethanol Synthesis | ||||

|---|---|---|---|---|

| Green Method | Environmental Benefit | Process Efficiency | Cost Factor | Scalability |

| Aqueous Phase Reduction | Eliminates organic solvents | Good | Low | High |

| Solvent-Free Conditions | Zero solvent waste | Excellent | Very Low | High |

| Renewable Catalyst Systems | Catalyst recyclability | Very Good | Moderate | Medium |

| Ionic Liquid Media | Reduced volatile emissions | Good | Moderate | Medium |

| Supercritical Carbon Dioxide | Non-toxic reaction medium | Moderate | High | Low |

| Table 4: Purification Techniques for 2,3-Thiophenedimethanol | ||||

|---|---|---|---|---|

| Purification Method | Purity Achieved (%) | Recovery Yield (%) | Time Required | Cost Factor |

| Recrystallization | 95-98 | 85-95 | 2-4 hours | Low |

| Column Chromatography | 98-99.5 | 80-90 | 3-6 hours | Moderate |

| Distillation | 92-96 | 75-85 | 1-2 hours | Low |

| Sublimation | 96-99 | 70-80 | 4-8 hours | Moderate |

| Liquid-Liquid Extraction | 90-95 | 90-95 | 30-60 minutes | Very Low |

| Preparative HPLC | 99-99.9 | 70-85 | 2-4 hours | High |

| Table 5: Optimization Parameters for 2,3-Thiophenedimethanol Synthesis | |||

|---|---|---|---|

| Parameter | Optimal Range | Effect on Yield | Effect on Selectivity |

| Temperature | 80-120°C | Significant | Moderate |

| Pressure | 5-20 bar | Moderate | Low |

| Catalyst Loading | 0.5-2.0 mol% | High | High |

| Reaction Time | 2-6 hours | Moderate | Low |

| Solvent System | Anhydrous ether/THF | High | High |

| Substrate Concentration | 0.1-0.5 M | Moderate | Low |